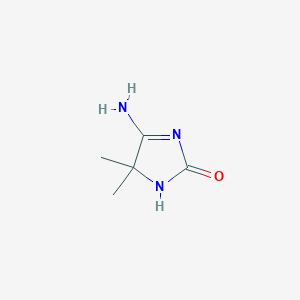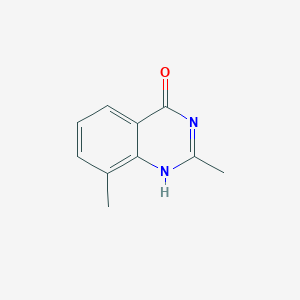![molecular formula C6H10N2O B063954 7-Amino-5-azaspiro[2.4]heptan-4-one CAS No. 185421-97-0](/img/structure/B63954.png)
7-Amino-5-azaspiro[2.4]heptan-4-one
Overview
Description
Synthesis Analysis
The synthesis of 7-amino-5-azaspiro[2.4]heptan-4-one derivatives involves complex stereochemical considerations. Kimura et al. (1994) synthesized novel chiral quinolones containing the 7-amino-5-azaspiro[2.4]heptan-4-yl moiety, emphasizing the importance of stereochemical structure-activity relationships. These compounds were developed as antibacterial agents, with specific stereoisomers showing enhanced potency against both Gram-positive and Gram-negative bacteria (Kimura, Atarashi, Kawakami, Sato, & Hayakawa, 1994).
Molecular Structure Analysis
The absolute configurations of the compounds containing the 7-amino-5-azaspiro[2.4]heptan-4-one moiety were determined by X-ray crystallographic analysis, indicating the significance of the spirocyclic structure in determining the antibacterial activity of these molecules. This analysis supports the understanding of how molecular architecture influences biological activity, with specific stereochemistry being critical for efficacy.
Chemical Reactions and Properties
Chemical reactions involving 7-amino-5-azaspiro[2.4]heptan-4-one derivatives have been explored for the development of potent antibacterial drugs. Odagiri et al. (2013) designed and synthesized compounds with potent antibacterial activity against respiratory pathogens, highlighting the chemical versatility and therapeutic potential of this spirocyclic moiety (Odagiri, Inagaki, Sugimoto, Nagamochi, Miyauchi, Kuroyanagi, Kitamura, Komoriya, & Takahashi, 2013).
Scientific Research Applications
Antibacterial Agents : Kimura et al. (1994) synthesized chiral quinolones incorporating 7-Amino-5-azaspiro[2.4]heptan-4-one. These compounds showed potent activity against Gram-positive and Gram-negative bacteria, with one derivative (DU-6859a) demonstrating moderate lipophilicity and good pharmacokinetic profiles (Kimura et al., 1994).
Respiratory Pathogen Treatment : Odagiri et al. (2013) designed and synthesized derivatives of 7-Amino-5-azaspiro[2.4]heptan-4-one to treat respiratory tract infections. These compounds displayed potent in vitro and in vivo activity against various respiratory pathogens, including multidrug-resistant and quinolone-resistant strains (Odagiri et al., 2013).
JAK1 Inhibition : Chough et al. (2018) identified a compound based on 7-Amino-5-azaspiro[2.4]heptan-4-one as a selective inhibitor of JAK1, which is significant for therapeutic applications in immune-related diseases (Chough et al., 2018).
Amino Acid Synthesis for Drug Design : Radchenko et al. (2010) synthesized derivatives of 2-azaspiro[3.3]heptane, related to 7-Amino-5-azaspiro[2.4]heptan-4-one, for potential use in chemistry, biochemistry, and drug design (Radchenko et al., 2010).
Dopamine D3 Receptor Antagonists : Micheli et al. (2016) described a series of compounds including 7-Amino-5-azaspiro[2.4]heptan-4-one as potent and selective dopamine D3 receptor antagonists, potentially useful for treating disorders related to this receptor (Micheli et al., 2016).
Lipophilicity Reduction in Medicinal Chemistry : Degorce et al. (2019) analyzed azaspiro[3.3]heptanes, including compounds related to 7-Amino-5-azaspiro[2.4]heptan-4-one, in the context of medicinal chemistry, noting their ability to reduce lipophilicity in molecules (Degorce et al., 2019).
α-L-Fucosidase Inhibitors : Laroche et al. (2006) synthesized polyhydroxy 4-azaspiro[2.4]heptane derivatives as selective inhibitors of α-L-fucosidase, an enzyme significant in various biological processes (Laroche et al., 2006).
Future Directions
The future directions for “7-Amino-5-azaspiro[2.4]heptan-4-one” and related compounds could involve further exploration of their biological activity and potential applications in medicinal chemistry. For instance, the development of newer quinolones has been emphasized, with a focus on their broader antimicrobial activity, longer half-life, and excellent efficacy in treating various infections .
properties
IUPAC Name |
7-amino-5-azaspiro[2.4]heptan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-4-3-8-5(9)6(4)1-2-6/h4H,1-3,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQKPJZQWJJXMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(CNC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-5-azaspiro[2.4]heptan-4-one | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B63873.png)

![(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63875.png)


![3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one](/img/structure/B63884.png)







